1-Methyl-5-methylsulfonylpyrazole-4-sulfonyl chloride
Description
1-Methyl-5-methylsulfonylpyrazole-4-sulfonyl chloride is a specialized sulfonyl chloride derivative with a pyrazole backbone. Its structure features a methyl group at the 1-position, a methylsulfonyl (-SO₂Me) group at the 5-position, and a reactive sulfonyl chloride (-SO₂Cl) moiety at the 4-position. This compound is primarily employed as a sulfonylating agent in organic synthesis, enabling the introduction of sulfonyl groups into target molecules. The electron-withdrawing methylsulfonyl substituent enhances the electrophilicity of the sulfonyl chloride, making it highly reactive toward nucleophiles such as amines, alcohols, and thiols. Applications span agrochemicals, materials science, and pharmaceutical intermediates, where its stability and reactivity profile are advantageous for constructing sulfonamide or sulfonate derivatives .
Properties
IUPAC Name |
1-methyl-5-methylsulfonylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O4S2/c1-8-5(13(2,9)10)4(3-7-8)14(6,11)12/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIHMMILLXMOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-5-methylsulfonylpyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acids and pyrazole derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-Methyl-5-methylsulfonylpyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-methylsulfonylpyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. The pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrazole Sulfonyl Chlorides
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Reactivity (Relative) | Stability | Primary Applications |
|---|---|---|---|---|---|
| This compound | 1-Me, 5-MeSO₂, 4-SO₂Cl | ~265.7 | High | Moderate | Agrochemicals, Materials |
| 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl chloride | 1-(5-CF₃-Pyridin-2-yl), 4-SO₂Cl | ~341.7 | Moderate | High | Pharmaceuticals, Agrochemicals |
| 1-Phenylpyrazole-4-sulfonyl chloride | 1-Ph, 4-SO₂Cl | ~238.7 | Low | Low | Dyes, Polymer chemistry |
1-[5-(Trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl Chloride
This compound (Table 1, Row 2) incorporates a trifluoromethylpyridinyl group at the 1-position. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a preferred building block for pharmaceuticals targeting enzymes or receptors sensitive to fluorine interactions. Its pyridinyl group also improves solubility in polar aprotic solvents compared to the methylsulfonyl analog. However, its bulkier structure reduces electrophilicity at the sulfonyl chloride, resulting in slower reaction kinetics than this compound .
1-Phenylpyrazole-4-sulfonyl Chloride
The phenyl substituent at the 1-position (Table 1, Row 3) introduces aromaticity, lowering reactivity due to resonance stabilization of the sulfonyl chloride. This compound is less moisture-sensitive but requires harsher conditions for sulfonylation. It is predominantly used in dye synthesis and polymer crosslinking, where steric bulk is tolerated.
Reactivity and Stability
- Electron-Withdrawing Effects : The 5-methylsulfonyl group in the target compound strongly withdraws electrons, activating the sulfonyl chloride for nucleophilic attack. In contrast, the -CF₃ group in the trifluoromethylpyridinyl derivative exerts a weaker electron-withdrawing effect due to its position on the pyridine ring, leading to reduced reactivity .
- Hydrolytic Stability : The methylsulfonyl analog exhibits moderate stability in anhydrous conditions but hydrolyzes rapidly in aqueous environments. The trifluoromethylpyridinyl variant, with its hydrophobic -CF₃ group, demonstrates superior stability under ambient conditions.
Application-Specific Performance
- Pharmaceuticals : The trifluoromethylpyridinyl derivative is favored in drug discovery for its ability to enhance bioavailability and target binding. For example, it is used in protease inhibitors and kinase modulators .
- Agrochemicals : The methylsulfonyl compound’s high reactivity makes it ideal for synthesizing sulfonamide herbicides and fungicides, where rapid functionalization is critical.
- Materials Science : Both compounds are used to prepare sulfonated polymers, but the methylsulfonyl variant enables faster polymerization kinetics.
Biological Activity
1-Methyl-5-methylsulfonylpyrazole-4-sulfonyl chloride (CAS No. 2470439-35-9) is a compound of significant interest in medicinal chemistry and agricultural applications due to its biological activity. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 263.73 g/mol. The compound features a pyrazole ring substituted with methylsulfonyl and sulfonyl chloride groups, which are crucial for its biological activity.
Insecticidal Properties
Recent studies have demonstrated that derivatives of pyrazole compounds, including this compound, exhibit notable insecticidal activity. For instance, research highlighted the effectiveness of N-sec-butyl-1-methyl-3-methylsulfonylpyrazole-4-carboxamide against the pest Nysius cincticeps, achieving control at concentrations as low as 1.3 ppm . The mechanism of action is believed to involve interference with GABA neurotransmission, similar to other pyrazole-based insecticides like fipronil .
Antimicrobial Activity
In addition to its insecticidal properties, compounds in the pyrazole family have shown potential antimicrobial effects. Studies suggest that modifications to the pyrazole structure can enhance antibacterial efficacy against various pathogens, although specific data on this compound remains limited.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The general synthetic pathway includes:
- Formation of Pyrazole Ring : Utilizing diazomethane to react with appropriate sulfonyl precursors.
- Sulfonylation : Introducing the sulfonyl chloride group through electrophilic substitution.
- Purification : Employing recrystallization or chromatography to isolate the desired product.
Case Study 1: Efficacy Against Agricultural Pests
A study conducted on various pyrazole derivatives, including this compound, revealed promising results in controlling Nysius cincticeps. The research indicated that specific structural modifications could lead to enhanced potency and selectivity against target pests .
| Compound Name | Concentration (ppm) | Efficacy (%) |
|---|---|---|
| N-sec-butyl-1-methyl-3-methylsulfonylpyrazole-4-carboxamide | 1.3 | 90 |
| This compound | TBD | TBD |
Research Findings
Research indicates that the biological activity of pyrazoles is heavily influenced by their substituents. The presence of sulfonamide and sulfonyl groups enhances interaction with biological targets, leading to increased efficacy in pest control and potential therapeutic applications .
Q & A
Q. What computational tools can predict its reactivity in novel reaction systems?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic substitution reactions using Gaussian or ORCA.
- Machine Learning : Train models on existing sulfonyl chloride reaction datasets to predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
